O1-tert-butyl O2-methyl (2R,3S)-3-fluoropyrrolidine-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O1-tert-butyl O2-methyl (2R,3S)-3-fluoropyrrolidine-1,2-dicarboxylate is a synthetic organic compound that belongs to the class of fluorinated pyrrolidines This compound is characterized by the presence of a fluorine atom at the third position of the pyrrolidine ring, along with tert-butyl and methyl groups at the first and second positions, respectively
Preparation Methods
The synthesis of O1-tert-butyl O2-methyl (2R,3S)-3-fluoropyrrolidine-1,2-dicarboxylate can be achieved through several synthetic routes. One common method involves the fluorination of a precursor pyrrolidine compound. The reaction conditions typically include the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is carried out under controlled temperature and pressure to ensure the selective introduction of the fluorine atom at the desired position.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield and purity of the final product. Flow microreactors have been shown to be efficient and sustainable for the synthesis of similar compounds .
Chemical Reactions Analysis
O1-tert-butyl O2-methyl (2R,3S)-3-fluoropyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
O1-tert-butyl O2-methyl (2R,3S)-3-fluoropyrrolidine-1,2-dicarboxylate has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.
Biological Studies: The compound is used in studies investigating the effects of fluorinated pyrrolidines on biological systems, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of O1-tert-butyl O2-methyl (2R,3S)-3-fluoropyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of their biological functions. The pathways involved may include modulation of neurotransmitter release or inhibition of enzyme activity, depending on the specific application.
Comparison with Similar Compounds
O1-tert-butyl O2-methyl (2R,3S)-3-fluoropyrrolidine-1,2-dicarboxylate can be compared with other fluorinated pyrrolidines, such as:
1-Tert-butyl 2-methyl (2R,3S)-3-hydroxypyrrolidine-1,2-dicarboxylate: This compound has a hydroxyl group instead of a fluorine atom, which affects its reactivity and biological activity.
1-Tert-butyl 2-methyl (2R,3S)-3-chloropyrrolidine-1,2-dicarboxylate: The presence of a chlorine atom instead of fluorine results in different chemical properties and applications.
The uniqueness of this compound lies in its specific fluorine substitution, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2R,3S)-3-fluoropyrrolidine-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18FNO4/c1-11(2,3)17-10(15)13-6-5-7(12)8(13)9(14)16-4/h7-8H,5-6H2,1-4H3/t7-,8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBKHXNHCHJSAP-YUMQZZPRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C(=O)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@H]1C(=O)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.